molecular formula C27H36O6 B13855960 Betamethasone 9,11-Epoxide 21-Valerate

Betamethasone 9,11-Epoxide 21-Valerate

Cat. No.: B13855960
M. Wt: 456.6 g/mol
InChI Key: HOQDZZLCHDNPJJ-OOOOKSNHSA-N
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Description

Betamethasone 9,11-Epoxide 21-Valerate is a synthetic corticosteroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a widely used corticosteroid in medical treatments. The compound is characterized by its unique molecular structure, which includes an epoxide group at the 9,11 position and a valerate ester at the 21 position. This structural modification enhances its pharmacological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 9,11-Epoxide 21-Valerate typically involves multiple steps starting from a suitable steroidal precursor. The process includes the introduction of the epoxide group at the 9,11 position and the esterification of the 21-hydroxyl group with valeric acid. Key steps in the synthesis may involve:

    Epoxidation: Introduction of the epoxide group using peracids or other oxidizing agents.

    Esterification: Reaction of the 21-hydroxyl group with valeric acid or its derivatives under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Betamethasone 9,11-Epoxide 21-Valerate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Peracids, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce hydroxyl derivatives .

Scientific Research Applications

Betamethasone 9,11-Epoxide 21-Valerate has a wide range of applications in scientific research, including:

Mechanism of Action

Betamethasone 9,11-Epoxide 21-Valerate can be compared with other corticosteroids such as:

    Betamethasone Valerate: Lacks the epoxide group but has similar anti-inflammatory properties.

    Dexamethasone: Another potent corticosteroid with a different structural modification.

    Hydrocortisone: A less potent corticosteroid with a broader range of applications.

Uniqueness: The presence of the epoxide group at the 9,11 position in this compound enhances its pharmacological activity and stability compared to other corticosteroids .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. How can Betamethasone 9,11-Epoxide 21-Valerate be distinguished from its structural isomers (e.g., Betamethasone 17-Valerate) using analytical techniques?

  • Methodological Answer : Utilize reversed-phase HPLC with UV detection (λ = 240 nm) and a C18 column. The retention time differences arise from the positional isomerism of the valerate ester (C-21 vs. C-17). Confirm identity via spiking experiments with certified reference standards (e.g., Betamethasone Valerate EP Impurity E, CAS 2240-28-0) .
  • Key Data : Betamethasone 21-Valerate (CAS 2240-28-0) has a molecular weight of 476.58 g/mol, distinct from Betamethasone 17-Valerate (CAS 2152-44-5, MW 476.59 g/mol). Their HPLC retention times differ by ~1.5 minutes under gradient elution (acetonitrile/water) .

Q. What synthetic routes are reported for this compound, and what are the critical reaction conditions?

  • Methodological Answer : The compound is synthesized via epoxidation of Betamethasone 9(11)-ene derivatives using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C. Subsequent esterification at C-21 with valeric anhydride in pyridine yields the final product. Monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) .
  • Key Challenge : Epoxide stability requires strict temperature control (<10°C) to prevent ring-opening side reactions .

Q. How does the stereochemistry at C-9 and C-11 influence the biological activity of Betamethasone 9,11-Epoxide derivatives?

  • Methodological Answer : The (9β,11β) epoxide configuration is critical for glucocorticoid receptor binding. Compare activity via in vitro receptor affinity assays using deuterated analogs (e.g., Betamethasone-d10 Dipropionate, QT14772) to quantify binding kinetics. The (S)-enol form exhibits higher potency than the (R)-keto form due to enhanced hydrogen bonding .

Advanced Research Questions

Q. What mechanisms underlie the formation of Betamethasone 21-Valerate as an impurity in Betamethasone 17-Valerate formulations?

  • Methodological Answer : Stress testing (acidic/alkaline hydrolysis, thermal degradation) reveals acyl migration from C-17 to C-21. Characterize degradation pathways using LC-MS/MS to detect intermediates. Under acidic conditions (pH 3.0, 40°C), the 17-valerate ester undergoes intramolecular transesterification via a six-membered transition state .
  • Validation : Quantify impurity levels against USP/EP standards (e.g., Betamethasone Valerate EP Impurity E, ≤0.5% w/w) using validated HPLC methods .

Q. How can NMR spectroscopy resolve structural ambiguities in Betamethasone 9,11-Epoxide derivatives?

  • Methodological Answer : Employ 1H-19F HMBC (Heteronuclear Multiple Bond Correlation) NMR to confirm the fluorine atom’s position (C-9) and epoxide geometry. Key signals include:

  • 19F-NMR : δ = -120 ppm (C-9 fluorinated derivatives).
  • 1H-NMR : Epoxide protons at δ = 3.8–4.2 ppm (AB system, J = 4.5 Hz) .
    • Case Study : Betamethasone 9,11-Epoxide (CAS 981-34-0) shows distinct NOE correlations between H-9 and H-12β, confirming the β-epoxide configuration .

Q. What strategies optimize the chromatographic separation of this compound from co-eluting impurities in topical formulations?

  • Methodological Answer : Use a phenyl-hexyl stationary phase with a mobile phase of methanol/ammonium acetate (10 mM, pH 4.5). Adjust column temperature to 30°C to improve resolution of polar degradation products (e.g., Betamethasone Valerate EP Impurity H, CAS 52619-18-8) .
  • Validation Parameters : System suitability tests require resolution (R > 2.0) between Betamethasone 21-Valerate and its 17-isomer .

Q. Why does Betamethasone 9,11-Epoxide act as a process-related impurity in Beclometasone Dipropionate synthesis?

  • Methodological Answer : During Beclometasone synthesis, incomplete oxidation of the Δ9,11 double bond leads to residual epoxide. Quantify via LC-UV using a secondary reference standard (ACI 022418, Beclometasone Dipropionate Impurity R) and enforce limits to ≤0.3% per ICH Q3A guidelines .

Properties

Molecular Formula

C27H36O6

Molecular Weight

456.6 g/mol

IUPAC Name

[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] pentanoate

InChI

InChI=1S/C27H36O6/c1-5-6-7-23(30)32-15-21(29)26(31)16(2)12-20-19-9-8-17-13-18(28)10-11-24(17,3)27(19)22(33-27)14-25(20,26)4/h10-11,13,16,19-20,22,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,22-,24-,25-,26-,27+/m0/s1

InChI Key

HOQDZZLCHDNPJJ-OOOOKSNHSA-N

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O

Canonical SMILES

CCCCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O

Origin of Product

United States

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